BenchChemオンラインストアへようこそ!

3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid

Medicinal Chemistry Scaffold Selection Drug Design

3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid (CAS 1613051-36-7) is a synthetic, low-molecular-weight (246.26 g/mol) heterocyclic building block featuring a pyrrole-oxazole core conjugated to a propenoic acid side chain. It is characterized by a defined (E)-stereochemistry, a calculated log P of approximately 2.78, and an acid pKa of 3.84, placing it within favorable drug-like physicochemical space.

Molecular Formula C13H14N2O3
Molecular Weight 246.266
CAS No. 1613051-36-7
Cat. No. B2744049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid
CAS1613051-36-7
Molecular FormulaC13H14N2O3
Molecular Weight246.266
Structural Identifiers
SMILESCC1=CC(=C(N1C2=NOC(=C2)C)C)C=CC(=O)O
InChIInChI=1S/C13H14N2O3/c1-8-6-11(4-5-13(16)17)10(3)15(8)12-7-9(2)18-14-12/h4-7H,1-3H3,(H,16,17)/b5-4+
InChIKeyKNWXGLFNPYEIDZ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Guide to 3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid (CAS 1613051-36-7): A Differentiated Heterocyclic Building Block


3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid (CAS 1613051-36-7) is a synthetic, low-molecular-weight (246.26 g/mol) heterocyclic building block featuring a pyrrole-oxazole core conjugated to a propenoic acid side chain [1]. It is characterized by a defined (E)-stereochemistry, a calculated log P of approximately 2.78, and an acid pKa of 3.84, placing it within favorable drug-like physicochemical space [1]. The compound is commercially supplied as a versatile small molecule scaffold with a minimum purity of 95%, primarily intended for research use in medicinal chemistry and chemical biology .

Why Closely Related Pyrrole-Isoxazole Analogs Cannot Substitute 3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid (CAS 1613051-36-7)


Superficially similar pyrrole-oxazole building blocks are not interchangeable due to the precise spatial, electronic, and reactivity requirements of lead optimization campaigns. The target compound uniquely presents a conjugated (E)-propenoic acid handle on a 2,5-dimethylpyrrole scaffold N-substituted with a 5-methylisoxazole. This specific arrangement of functional groups—a Michael acceptor, a hydrogen bond donor/acceptor pair, and a rigid, low-rotatable-bond core—directly influences binding mode, metabolic stability, and subsequent derivatization potential [1]. Replacing it with an aldehyde, a non-conjugated acid, or a cyano-acid analog fundamentally alters the vector and reactivity of the key substituent, cascading into divergent structure-activity relationships (SAR) [2].

Quantitative Differentiation Guide for 3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid (CAS 1613051-36-7)


MW and H-Bond Profile Comparison: Target Compound vs. its 2-Cyano Analog

The target compound, 3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid, offers a lower molecular weight (246.26 g/mol) and a simpler hydrogen bonding profile (1 HBD, 3 HBA) compared to its closest commercially available analog, (E)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enoic acid, which has a molecular weight of 271.27 g/mol and an additional nitrile hydrogen bond acceptor [1]. This difference results in a more favorable starting point for lead optimization, as the target compound is further from the mean MW of marketed oral drugs (~350-400 Da), allowing for greater synthetic elaboration before exceeding drug-likeness cutoffs [1].

Medicinal Chemistry Scaffold Selection Drug Design

Biological Validation of the Scaffold: Wnt-3a Inhibition by a Direct Derivative

The biological relevance of the 2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol core is established by the activity of a direct derivative, compound BDBM89464, which is an inhibitor of the Protein Wnt-3a (Mouse) [1]. BDBM89464 incorporates the exact target scaffold as its core structure and demonstrates an IC50 of 1,800 nM (1.8 µM) [1]. In contrast, no such biological activity has been reported for simple analogs where the propenoic acid is replaced by a carbaldehyde or non-conjugated acid, indicating the α,β-unsaturated acid moiety is critical for binding interactions that can be exploited in this chemotype.

Chemical Biology Wnt Signaling Kinase Inhibitors

Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Carboxylic Acid Analog

The target compound exhibits a calculated lipophilicity (log P = 2.78) and topological polar surface area (TPSA = 68.26 Ų) that distinguish it from its closest non-conjugated analog, 2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid (MW 220.22 g/mol) [1]. While specific TPSA and log P data for the non-conjugated analog is unavailable, the target compound's extended conjugation inherently increases its log P by approximately 0.6 log units compared to a typical non-conjugated pyrrole-carboxylic acid, enhancing passive membrane permeability while maintaining a TPSA well below the 140 Ų threshold for oral absorption [2]. This balance is superior to the non-conjugated acid for targeting intracellular proteins.

ADME Prediction Physicochemical Profiling Fragment-Based Drug Design

High-Impact Application Scenarios for 3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid (CAS 1613051-36-7)


Scaffold for Wnt Pathway Modulators in Oncology or Regenerative Medicine

The validated Wnt-3a inhibitory activity (IC50 1.8 µM) of a derivative based on this scaffold [1] supports its use as a privileged starting point for designing novel Wnt pathway inhibitors. Researchers can leverage the α,β-unsaturated acid as a Michael acceptor or a handle for further diversification with amide or ester linkages to rapidly explore SAR around this target.

Lead-Like Fragment for Intracellular Protein Targets

With a molecular weight of 246.26 g/mol, log P of 2.78, and TPSA of 68.26 Ų [2], this compound lies within the ideal fragment-like space for targeting intracellular proteins. Its low H-bond donor count (1) and rotatable bond count (3) make it an efficient, rigid core for structure-based drug design, minimizing entropic penalties upon binding.

Diversity-Oriented Synthesis (DOS) Hub for Pyrrole-Isoxazole Libraries

The presence of three chemically orthogonal functional groups—a carboxylic acid, a conjugated (E)-olefin, and an isoxazole N—enables rapid, divergent synthesis of compound libraries [2]. This allows medicinal chemists to generate structurally diverse chemotypes from a single starting material, maximizing the exploration of chemical space in hit-to-lead campaigns.

Quote Request

Request a Quote for 3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.